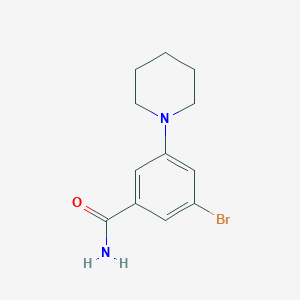

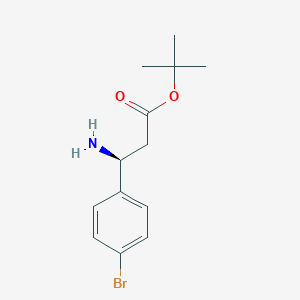

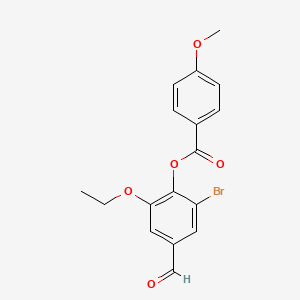

N-((E)-5-((E)-2-metil-3-fenilalilideno)-4-oxo-2-tioxotiazolidin-3-il)-4-nitrobenzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the condensation of azlactone with various aldehydes in the presence of catalysts. A study by Sunder and Maleraju (2013) outlines a general synthetic route for thiazolidinone derivatives, emphasizing the versatility of the scaffold and its adaptability to generate compounds with significant anti-inflammatory activity (Sunder & Maleraju, 2013). Although the specific synthesis of N-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide is not detailed, the methodologies applied in these studies provide a foundational understanding of the chemical strategies employed in constructing such molecules.

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is critical in determining their interaction with biological targets. X-ray powder diffraction and density functional theory (DFT) studies, such as those conducted by Rahmani et al. (2017), offer insights into the crystalline structure and electronic properties of similar compounds, elucidating the role of intramolecular and intermolecular forces in stabilizing their conformation (Rahmani et al., 2017). These analyses are pivotal in predicting the reactivity and potential biological activity of the compounds.

Chemical Reactions and Properties

The reactivity of thiazolidinone derivatives hinges on the nucleophilic sites present within the molecule, facilitating various chemical transformations. The presence of a nitrobenzamide moiety further diversifies the chemical behavior, enabling electrophilic substitution reactions, as well as interactions with reducing agents. Studies on related compounds showcase the breadth of chemical reactions thiazolidinones can undergo, from cycloaddition reactions to electrophilic substitutions, highlighting their synthetic versatility and potential for generating a wide array of biologically active molecules.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystallinity, are essential for their formulation and application in a biological context. Ol’khovich et al. (2017) provided detailed physicochemical analyses of similar bioactive compounds, measuring their saturated vapor pressures, solubility in various solvents, and distribution coefficients, which are fundamental in predicting their behavior in vivo (Ol’khovich et al., 2017).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various functional groups, define the biological interactions and stability of the compound. The incorporation of a nitro group and a thiazolidinone core impacts the electron density across the molecule, influencing its reactivity patterns. Such properties are crucial in the design of compounds with targeted biological activities, ensuring their stability under physiological conditions and their reactivity towards intended biological targets.

References:

- (Sunder & Maleraju, 2013)

- (Rahmani et al., 2017)

- (Ol’khovich et al., 2017)

Aplicaciones Científicas De Investigación

- Se necesitan más estudios para explorar su eficacia contra diferentes tipos de cáncer y para optimizar su administración para aplicaciones clínicas .

- Comprender su modo de acción y posibles sinergias con los antibióticos existentes podría conducir a nuevos enfoques terapéuticos .

- Los estudios preclínicos han mostrado resultados prometedores, pero se necesitan ensayos clínicos para validar su eficacia .

- La investigación en curso tiene como objetivo dilucidar sus mecanismos y evaluar su relevancia terapéutica .

- Su potencial contra virus específicos (por ejemplo, herpesvirus, influenza) justifica una mayor exploración .

Propiedades Anticancerígenas

Actividad Antibacteriana

Efectos Antiinflamatorios

Propiedades Neuroprotectoras

Aplicaciones Antivirales

Sistemas de Administración de Fármacos

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O4S2/c1-13(11-14-5-3-2-4-6-14)12-17-19(25)22(20(28)29-17)21-18(24)15-7-9-16(10-8-15)23(26)27/h2-12H,1H3,(H,21,24)/b13-11+,17-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPZFENKKAZOAP-QKIOLIMFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-{4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate](/img/structure/B2484844.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethoxy)benzamide](/img/structure/B2484845.png)

![5-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B2484854.png)

![2-(4-methoxyphenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2484858.png)

![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2484860.png)